1-(2-Diethylaminoethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBFVZRZWESQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371131 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-92-0 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4038-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Diethylaminoethyl)piperazine

This guide provides a comprehensive technical overview of 1-(2-Diethylaminoethyl)piperazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its chemical behavior, synthesis, and analytical characterization.

Section 1: Core Molecular Profile and Significance

This compound, with CAS Number 4038-92-0, is a diamine derivative featuring a piperazine ring substituted with a diethylaminoethyl group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The presence of three nitrogen atoms—a secondary amine and a tertiary amine within the piperazine ring, and another tertiary amine on the side chain—imparts a unique combination of basicity, reactivity, and hydrogen bonding potential. This structural arrangement makes it a versatile intermediate for creating a wide array of pharmacologically active molecules.[2][3]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The key properties of this compound are summarized below. These values dictate the conditions required for its storage, handling, and reaction.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃N₃ | [4][5][6] |

| Molecular Weight | 185.31 g/mol | [4][6] |

| Appearance | Colourless to pale yellow oil | [7] |

| Boiling Point | 245.3 °C at 760 mmHg | [4][5] |

| Density | 0.906 g/cm³ | [4][5] |

| Flash Point | 93.4 °C | [4] |

| CAS Number | 4038-92-0 | [4][5][7][8] |

| InChI Key | PVYBFVZRZWESQN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCN(CC)CCN1CCNCC1 | [4] |

Section 3: Synthesis and Core Reactivity

Representative Synthetic Pathway

The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction. The causality behind this choice lies in the high nucleophilicity of the secondary amine on the piperazine scaffold and the presence of a good leaving group on the diethylaminoethyl moiety.

A common and efficient laboratory-scale synthesis involves the reaction of an excess of piperazine with 2-chloro-N,N-diethylethanamine. Using an excess of piperazine is a strategic choice that serves two purposes: it drives the reaction to completion and minimizes the undesired dialkylation product where a second diethylaminoethyl group attaches to the remaining N-H of the product. The piperazine itself can also act as the base to neutralize the HCl formed during the reaction.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity Profile

The reactivity is dominated by the three amine groups.

-

Basicity: All three nitrogen atoms are basic and can be protonated by acids to form salts. This property is frequently exploited in drug development to create water-soluble hydrochloride or other salt forms of a final drug molecule, enhancing bioavailability.

-

N-H Reactivity: The secondary amine of the piperazine ring is the most versatile site for further functionalization. It readily undergoes N-acylation with acid chlorides or anhydrides, and N-alkylation with alkyl halides. This allows for the straightforward attachment of various pharmacophores or linkers, making it a cornerstone of combinatorial chemistry libraries.

-

Tertiary Amine Reactivity: The two tertiary amines are less nucleophilic but can still react, for example, to form quaternary ammonium salts or N-oxides. They primarily contribute to the molecule's overall basicity and hydrogen bond accepting capability.

Section 4: Analytical Characterization Methodologies

A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different carbon environments. For a molecule like this, dynamic NMR can also be used to study the chair-chair interconversion of the piperazine ring, a phenomenon that can be important for receptor binding.[9]

-

Expected Spectral Features:

-

¹H NMR: One would expect to see a triplet for the methyl (-CH₃) protons of the ethyl groups, a quartet for the methylene (-CH₂) protons of the ethyl groups, and several complex multiplets for the four sets of methylene protons on the ethyl bridge and the piperazine ring. A broad singlet corresponding to the N-H proton of the secondary amine should also be present, which would disappear upon a D₂O shake.

-

¹³C NMR: The spectrum should display distinct signals for each of the unique carbon atoms: the methyl carbons, the methylene carbons of the ethyl groups, the N-CH₂ carbons of the ethyl bridge, and the two different sets of N-CH₂ carbons in the piperazine ring.

-

-

Detailed Experimental Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicity) to assign the peaks to the molecular structure.

-

Mass Spectrometry (MS)

-

Expertise & Causality: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice for a volatile, thermally stable compound like this.

-

Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 185. A prominent fragment would likely result from alpha-cleavage adjacent to one of the nitrogen atoms, for instance, the loss of an ethyl group or the cleavage of the C-C bond in the ethyl bridge connecting the two nitrogen heterocycles. Common piperazine ring fragmentation patterns would also be expected.[10]

-

Detailed Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that starts at ~50°C and ramps up to ~280°C to ensure separation from any impurities.

-

MS Method: Set the mass spectrometer to scan a mass range of m/z 40-400 in EI mode at 70 eV.

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and compare the observed fragmentation pattern with theoretical predictions.

-

Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The principle is that different bonds vibrate at characteristic frequencies when they absorb infrared radiation.

-

Characteristic Absorption Bands:

-

~3300 cm⁻¹: A moderate, somewhat broad peak corresponding to the N-H stretch of the secondary amine.

-

2970-2800 cm⁻¹: Strong, sharp peaks due to the C-H stretching of the various CH₂, and CH₃ groups.

-

~1300-1000 cm⁻¹: C-N stretching vibrations.

-

~1465 cm⁻¹: C-H bending vibrations.

-

-

Detailed Experimental Protocol (Thin Film):

-

Sample Preparation: As the compound is an oil, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC)

-

Expertise & Causality: HPLC is the gold standard for assessing the purity of a compound. Since this compound lacks a strong UV chromophore, direct UV detection is insensitive. A trustworthy protocol, therefore, requires a derivatization step to attach a UV-active moiety, allowing for detection at low levels.[11]

-

Detailed Experimental Protocol (Purity Assay via Derivatization):

-

Derivatization: React a known quantity of the sample with a derivatizing agent like benzaldehyde or dansyl chloride, which attaches a UV-active group to the secondary amine. The reaction must be driven to completion.

-

Mobile Phase: Prepare a suitable mobile phase for reverse-phase HPLC, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Chromatography: Inject the derivatized sample onto a C18 column. Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) at a flow rate of 1 mL/min.

-

Detection: Monitor the column eluent using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., ~254 nm for a benzaldehyde derivative).

-

Analysis: The purity is calculated from the peak area of the derivatized product as a percentage of the total peak area in the chromatogram.

-

Section 5: Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[4][7]

-

Hazards: Causes skin, eye, and respiratory tract irritation.[7]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Section 6: References

-

This compound. (n.d.). Chemsrc. [Link]

-

Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. (n.d.). PrepChem.com. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound CAS#: 4038-92-0 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2-Diethylaminoethyl)piperazine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Diethylaminoethyl)piperazine. This valuable tertiary amine serves as a crucial building block in the development of various pharmacologically active agents. This document delves into the primary synthetic routes, offering insights into the rationale behind experimental choices, detailed protocols, and methods for characterization and purification.

Introduction: The Significance of this compound

This compound, also known as N,N-diethyl-2-(piperazin-1-yl)ethan-1-amine, is a key intermediate in organic and medicinal chemistry. Its structure, featuring a piperazine ring and a diethylaminoethyl side chain, imparts specific physicochemical properties that are advantageous in drug design. The piperazine moiety is a common scaffold in many approved drugs due to its ability to improve solubility and bioavailability.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and the need to control selectivity. The two most prevalent strategies are the direct alkylation of piperazine and reductive amination.

Direct Alkylation of Piperazine: A Balancing Act of Reactivity

The most straightforward approach to this compound is the direct N-alkylation of piperazine with a suitable 2-diethylaminoethyl halide, typically 2-diethylaminoethyl chloride. However, this method presents a significant challenge: controlling the degree of alkylation. Piperazine possesses two secondary amine groups of similar reactivity, leading to a potential mixture of mono- and di-substituted products.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the 2-diethylaminoethyl chloride, displacing the chloride ion.

To favor the desired mono-alkylation product, several strategies can be employed:

-

Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent, the probability of the alkylating agent encountering an unreacted piperazine molecule is statistically favored over a second reaction with the mono-substituted product.

-

In-situ Formation of Piperazine Monohydrochloride: This elegant approach involves reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride to generate the monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms, directing the alkylation to the free secondary amine.[1]

-

Use of Protecting Groups: One of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the mono-substituted product.

Experimental Protocol: Mono-N-alkylation using an Excess of Piperazine

This protocol is a representative procedure for the mono-alkylation of piperazine.

Materials:

-

Piperazine (anhydrous)

-

2-Diethylaminoethyl chloride hydrochloride

-

Sodium hydroxide

-

Toluene

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like toluene.

-

In a separate vessel, prepare an aqueous solution of 2-diethylaminoethyl chloride hydrochloride and neutralize it carefully with a stoichiometric amount of a base such as sodium hydroxide to generate the free base of the alkylating agent. It is crucial to perform this step at a low temperature to minimize decomposition.

-

Add the aqueous solution of the free 2-diethylaminoethyl chloride to the piperazine solution.

-

Heat the reaction mixture to reflux (typically around 80-110 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water to remove the excess piperazine and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by fractional vacuum distillation.

| Parameter | Value |

| Boiling Point | 245.3 °C at 760 mmHg |

| Density | 0.906 g/cm³ |

| Molecular Weight | 185.31 g/mol |

| Molecular Formula | C₁₀H₂₃N₃ |

DOT Representation of the Alkylation Workflow

Caption: Workflow for the synthesis of this compound via direct alkylation.

Reductive Amination: A Controlled Alternative

Reductive amination offers a more controlled pathway to N-substituted piperazines and can be particularly useful when direct alkylation proves problematic. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this would involve the reaction of piperazine with diethylaminoacetaldehyde, followed by reduction.

Reaction Mechanism: Imine Formation and Reduction

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of diethylaminoacetaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, then delivers a hydride to the iminium carbon to yield the final product.

Experimental Protocol: Reductive Amination (General Procedure)

Materials:

-

Piperazine (or a mono-protected piperazine, e.g., N-Boc-piperazine)

-

Diethylaminoacetaldehyde (or its diethyl acetal precursor, which would require hydrolysis prior to use)

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (as a catalyst for imine formation)

Procedure:

-

To a stirred solution of piperazine (or its mono-protected derivative) and diethylaminoacetaldehyde in an anhydrous solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

-

Add the reducing agent portion-wise, maintaining the temperature.

-

Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the careful addition of an aqueous basic solution (e.g., sodium bicarbonate).

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

DOT Representation of the Reductive Amination Pathway

Caption: General synthetic pathway of this compound via reductive amination.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

Purification:

-

Vacuum Distillation: Due to its relatively high boiling point, this compound is best purified by vacuum distillation. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the compound.

-

Column Chromatography: For smaller scale syntheses or when distillation is not feasible, silica gel column chromatography can be employed. A solvent system of dichloromethane and methanol with a small amount of triethylamine is often effective for eluting tertiary amines.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), the methylene groups of the ethylamino and piperazine moieties, and a broad singlet for the N-H proton of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending, as well as N-H stretching of the secondary amine in the piperazine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M]⁺ would be at m/z = 185.31.

Industrial Considerations

On an industrial scale, the synthesis of N-substituted piperazines often prioritizes cost-effectiveness and process safety. The direct alkylation of piperazine is a common industrial method. To manage the issue of di-substitution, continuous flow reactors may be employed to maintain a high local concentration of piperazine relative to the alkylating agent. The efficient recovery and recycling of the excess piperazine are also critical economic factors. The industrial production of piperazine itself is often a byproduct of the synthesis of ethylenediamine from the ammonolysis of 1,2-dichloroethane or the amination of ethanolamine.[2]

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between direct alkylation and reductive amination will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. Careful control of reaction conditions is paramount to achieving a good yield and purity of the desired mono-substituted product. The methodologies and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

- US Patent 3,055,901, "Preparation of aminoethylpiperazine," issued September 25, 1962.

- van der Loo, I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.

- US Patent 3,682,919, "Process for the preparation of piperazine," issued August 8, 1972.

- US Patent 3,037,023, "Process for preparation of piperazine," issued May 29, 1962.

- PrepChem. (n.d.). Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine.

- Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.

- SpectraBase. (n.d.). 1-(2-Dimethylaminoethyl)-4-ethylpiperazine.

- ChemSrc. (n.d.). This compound.

- US Patent 3,573,311, "Method of producing n-aminoethyl-piperazine," issued March 30, 1971.

- CN103224476A, "New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method," published August 21, 2013.

- PubChem. (n.d.). N-(2-Aminoethyl)piperidine.

- Amerigo Scientific. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- NIST WebBook. (n.d.). Piperazine.

- US Patent 2,525,223, "Preparation of n-substituted piperazines," issued October 10, 1950.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- US Patent 4,602,091, "Production of ethylenediamine and N-aminoethylpiperazine

- Bolea, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

An In-depth Technical Guide to 1-(2-Diethylaminoethyl)piperazine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is due to a unique combination of properties: a six-membered ring with two opposing nitrogen atoms that imparts favorable aqueous solubility, pKa modulation, and a rigid, well-defined conformational geometry ideal for orienting pharmacophoric elements toward their biological targets.[2][3] This guide focuses on a specific, highly functional derivative, 1-(2-Diethylaminoethyl)piperazine , a versatile tertiary amine that serves as a critical synthon for advanced pharmaceutical intermediates.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, expected analytical signatures, and its strategic application in the synthesis of bioactive compounds, particularly α-adrenergic receptor antagonists.

Core Molecular Attributes

This compound, also known by its IUPAC name N,N-diethyl-2-(piperazin-1-yl)ethanamine, is a trifunctional amine containing a piperazine ring, a linking ethyl chain, and a terminal diethylamino group. This unique arrangement of a secondary amine (within the piperazine ring) and two tertiary amines provides distinct points for chemical modification and interaction.

Molecular Structure and Weight

The fundamental identity of the molecule is defined by its structure and resulting physicochemical properties.

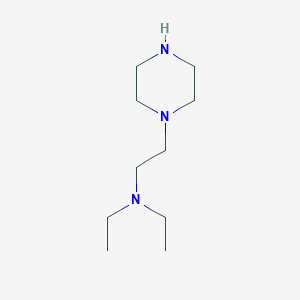

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃N₃ | [4] |

| Molecular Weight | 185.31 g/mol | [4][5][6] |

| CAS Number | 4038-92-0 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid/oil | |

| Boiling Point | 245.3 °C at 760 mmHg | [5][7] |

| Density | 0.906 g/cm³ | [5][7] |

| Flash Point | 93.4 °C | [5] |

| SMILES | CCN(CC)CCN1CCNCC1 | [4][6] |

| InChIKey | PVYBFVZRZWESQN-UHFFFAOYSA-N | [4] |

| XLogP3 (Predicted) | 0.4 | [4] |

| Topological Polar Surface Area | 18.5 Ų | [4][6] |

| Hydrogen Bond Donors | 1 (the piperazine N-H) | [6] |

| Hydrogen Bond Acceptors | 3 (the three nitrogen atoms) | [6] |

Synthesis and Chemical Reactivity

The synthesis of unsymmetrically substituted piperazines requires careful control to achieve mono-substitution. The primary challenge is preventing the di-alkylation of the piperazine ring, as the mono-substituted product is often still reactive.

Causality in Synthetic Strategy

The most direct and industrially scalable approach to synthesizing this compound is the nucleophilic substitution (N-alkylation) of piperazine with 2-(diethylamino)ethyl chloride . The core of this strategy relies on the nucleophilicity of the secondary amines in the piperazine starting material.

Key Experimental Choices and Their Rationale:

-

Use of Excess Piperazine: To statistically favor mono-alkylation over di-alkylation, a significant molar excess (typically 3-5 equivalents) of piperazine is employed. This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

-

Solvent and Base: A polar aprotic solvent like acetonitrile or a protic solvent like ethanol is suitable. A weak base such as potassium carbonate (K₂CO₃) is often included to act as a scavenger for the HCl generated during the reaction, preventing the formation of piperazine hydrochloride salts which would be unreactive.

-

Protecting Group Strategy (Alternative): For cleaner reactions where starting materials are valuable, a protecting group strategy is superior.[8] One nitrogen of piperazine is protected (e.g., as a tert-butoxycarbonyl, or "Boc," carbamate), forcing alkylation to occur at the free nitrogen. The protecting group is then removed under acidic conditions. While more steps are involved, this method provides excellent control and higher purity of the final product.

Representative Synthesis Protocol (Excess Reagent Method)

This protocol describes a robust method for the synthesis of this compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Add ethanol to create a stirrable slurry.

-

Addition of Alkylating Agent: Dissolve 2-(diethylamino)ethyl chloride hydrochloride (1.0 eq.) in a minimal amount of water and add it dropwise to the stirring piperazine slurry at room temperature. Note: The free base of the alkylating agent can also be used if available.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting alkyl halide by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase and visualizing with ninhydrin stain).

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining piperazine hydrochloride. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Spectroscopic Characterization and Analytical Validation

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~2.8 - 2.4 ppm (12H, multiplet): This complex, broad region will contain the signals for all methylene protons: the eight protons of the piperazine ring (-CH₂-N-CH₂-) and the four protons of the ethyl linker (-N-CH₂-CH₂-N-). The piperazine signals are often broad due to the chair-chair conformational flipping of the ring.

-

δ ~2.5 ppm (4H, quartet, J ≈ 7.1 Hz): The methylene protons of the two ethyl groups (-N-CH₂-CH₃).

-

δ ~1.6 ppm (1H, broad singlet): The secondary amine proton on the piperazine ring (-NH). This signal may exchange with D₂O.

-

δ ~1.0 ppm (6H, triplet, J ≈ 7.1 Hz): The methyl protons of the two ethyl groups (-CH₃).

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ ~57-52 ppm: Four distinct signals are expected in this region corresponding to the methylene carbons adjacent to nitrogen atoms. This includes the two non-equivalent carbons of the ethyl linker and the two sets of carbons on the unsymmetrically substituted piperazine ring.

-

δ ~47-45 ppm: The methylene carbons of the diethylamino group (-N-CH₂-CH₃).

-

δ ~12 ppm: The methyl carbons of the diethylamino group (-CH₃).

Expected Infrared (IR) Spectrum

-

3300-3250 cm⁻¹ (weak-medium, sharp): N-H stretching vibration from the secondary amine of the piperazine ring.

-

2965-2800 cm⁻¹ (strong, multiple bands): C-H stretching vibrations from the numerous methylene and methyl groups. The presence of strong bands below 2850 cm⁻¹ is characteristic of C-H bonds adjacent to a nitrogen atom (Bohlmann bands).

-

1470-1440 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.

-

1150-1050 cm⁻¹ (strong): C-N stretching vibrations, characteristic of aliphatic amines.

Expected Mass Spectrum (Electron Ionization, EI-MS)

-

Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound, may be observed but could be weak due to facile fragmentation.

-

Major Fragmentation Pathways: The primary fragmentation will likely involve cleavage at the bonds beta to the nitrogen atoms. Expect to see significant fragments corresponding to:

-

Loss of a diethylamino group.

-

Cleavage of the piperazine ring.

-

A prominent base peak at m/z 86 corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ ion, or at m/z 99 corresponding to the piperazinylethyl fragment [C₅H₁₁N₂]⁺.

-

Application in Drug Discovery: Synthon for α-Adrenergic Antagonists

The true value of this compound for drug development professionals lies in its utility as a versatile intermediate. Its structure is ideally suited for incorporation into molecules targeting G-protein coupled receptors (GPCRs), ion channels, and other protein classes where a basic, N-alkylated piperazine moiety is known to enhance binding affinity and improve pharmacokinetic properties.[2][3]

A prime example is its potential role in the synthesis of analogs of Naftopidil , an α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[14][15][16] The general structure of these antagonists often involves an arylpiperazine core connected via a linker to another aromatic system. This compound provides a pre-functionalized piperazine core that can be readily coupled to various aromatic systems.

Proposed Synthetic Application Workflow

The following workflow illustrates how this compound could be employed in a Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry, to synthesize a Naftopidil-like molecule.

Diagram: Application in Synthesis of Bioactive Molecules

Caption: Proposed use in synthesizing an α₁-antagonist via cross-coupling.

Rationale for Experimental Choices:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the industry standard for forming aryl-amine bonds. It is highly efficient and tolerates a wide range of functional groups.

-

Catalyst System: A palladium source (like Pd₂(dba)₃) and a phosphine ligand (like BINAP) are required to facilitate the catalytic cycle (oxidative addition, ligand exchange, reductive elimination).

-

Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine NH, activating it for the coupling reaction. An inert, high-boiling solvent like toluene is used to achieve the necessary reaction temperature.

This synthetic route demonstrates how the title compound serves as a readily available, advanced building block, allowing medicinal chemists to rapidly generate libraries of potential drug candidates for screening and lead optimization.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the armamentarium of the drug discovery scientist. Its defined molecular structure and weight, coupled with a predictable reactivity profile, make it an invaluable intermediate. By understanding its synthesis through controlled N-alkylation and its characteristic spectroscopic signatures, researchers can confidently produce and validate this key synthon. Its direct applicability in the construction of complex bioactive molecules, such as α₁-adrenergic receptor antagonists, underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics.

References

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

- Sharma, R., Kumar, V., & Kumar, V. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

- PubChem. (n.d.). Compound Summary for CID 2736105, N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine. National Center for Biotechnology Information.

- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

- PubChem. (n.d.). Compound Summary for CID 8795, Aminoethylpiperazine. National Center for Biotechnology Information.

- Shen, J., Chen, Z., Chen, J., Jiang, H., Wan, Q., & Zhao, S. (2020). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. Chemical and Pharmaceutical Bulletin, 68(3), 247-254. [Link]

- ResearchGate. (2019). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. [Link]

- Huang, Y., Zhang, L., Chen, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609830. [Link]

- Chemsrc. (n.d.). This compound.

- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 441-447. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | C10H23N3 | CID 2736105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 11. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 12. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]

- 13. N-Aminoethylpiperazine(140-31-8) 13C NMR [m.chemicalbook.com]

- 14. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(2-Diethylaminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-Diethylaminoethyl)piperazine. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines an inferred solubility profile based on fundamental principles of chemical structure, polarity, and analogy to structurally related compounds. Furthermore, it details robust, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for applications in drug development, formulation, and chemical synthesis.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of piperazine, is a compound of significant interest in medicinal chemistry and pharmacology. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1] The presence of two basic nitrogen atoms within the piperazine ring, along with the tertiary amine of the diethylaminoethyl side chain, suggests that this molecule's solubility will be highly dependent on the pH and the nature of the solvent. Understanding its solubility is paramount for its effective use in both research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C10H23N3 | [2] |

| Molecular Weight | 185.31 g/mol | [2] |

| Boiling Point | 245.3 °C at 760 mmHg | [2] |

| Density | 0.906 g/cm³ | [2] |

| Flash Point | 93.4 °C | [2] |

Inferred Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of the parent compound, piperazine, a qualitative solubility profile for this compound can be inferred. Piperazine itself is freely soluble in water and polar organic solvents like ethanol and methanol, but exhibits poor solubility in non-polar solvents such as diethyl ether.[3] The addition of the diethylaminoethyl group to the piperazine ring increases the molecule's non-polar character, which will influence its solubility.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water | High | The multiple nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine on the piperazine ring can act as a hydrogen bond donor, facilitating interaction with water molecules. The basic nature of the amines will also lead to protonation and salt formation in aqueous solutions with acidic pH, further enhancing solubility. A structurally similar compound, 1-(2-Aminoethyl)piperazine, is known to be soluble in water.[4] |

| Methanol | High | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute in a similar manner to water. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility. | |

| Polar Aprotic | Acetone | Moderate to High | The polarity of acetone will allow for dipole-dipole interactions with the polar regions of the molecule. |

| Dichloromethane | Moderate | While less polar than acetone, dichloromethane should be capable of solvating the molecule to a reasonable extent. | |

| Non-Polar | Toluene | Low | The non-polar aromatic nature of toluene is not well-suited to solvate the polar amine functional groups of this compound. |

| Diethyl Ether | Low | The parent compound, piperazine, is poorly soluble in diethyl ether. The increased hydrocarbon character of the diethylaminoethyl group may slightly improve solubility compared to piperazine, but it is still expected to be low. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental methodologies are required. The following protocols are recommended for researchers.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid should be present.

-

-

Equilibration:

-

Place the container in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, to reflect standard laboratory or physiological conditions.

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples.

-

Carefully withdraw a known volume of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm) to obtain a clear, particle-free saturated solution.

-

-

Quantification:

-

Dilute the saturated solution gravimetrically or volumetrically with an appropriate solvent.

-

Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Kinetic Solubility Assessment by Turbidimetry

For higher throughput screening, kinetic solubility can be assessed by measuring the precipitation of the compound from a stock solution.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Assessment.

Detailed Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).

-

-

Serial Dilution:

-

In a multi-well plate, perform a serial dilution of the stock solution with the same organic solvent.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new plate containing an aqueous buffer at the desired pH.

-

-

Turbidity Measurement:

-

After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which the first signs of precipitation are detected, often referred to as the Concentration of Initial Precipitation (CIP).

-

Impact of pH on Aqueous Solubility

The presence of multiple basic nitrogen atoms in this compound means its aqueous solubility will be highly pH-dependent. In acidic conditions, these nitrogens will be protonated, forming positively charged species. This ionization will significantly increase the molecule's interaction with polar water molecules, thereby increasing its solubility. Conversely, in basic conditions, the molecule will be in its neutral, free-base form, which is less polar and therefore less soluble in water.

Logical Relationship of pH and Solubility:

Caption: Influence of pH on Aqueous Solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, a scientifically sound, inferred solubility profile can be constructed based on its molecular structure and comparison with related compounds. This guide provides a framework for understanding its likely behavior in various solvents and offers detailed, actionable protocols for researchers to determine its precise solubility. Such empirical data is indispensable for advancing the development of formulations and applications involving this promising molecule.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Thermo Fisher Scientific. (n.d.). 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals.

- Alfa Chemistry. (n.d.). CAS 4038-92-0 this compound.

- Solubility of Things. (n.d.). Piperazine.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- Wikipedia. (n.d.). Piperazine.

- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.

- (n.d.). Piperazine.

- Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.

- SINTEF. (n.d.). Solid liquid solubility of piperazine.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.

Sources

1-(2-Diethylaminoethyl)piperazine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Diethylaminoethyl)piperazine

Authored by a Senior Application Scientist

Preamble: From Structural Scaffold to Functional Insight

The piperazine moiety is a cornerstone in medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and serves as a versatile anchor for engaging a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, from anthelmintic to anticancer, antipsychotic, and antihistaminic effects.[2][3][4] The compound this compound, with its core piperazine ring and a diethylaminoethyl side chain, presents a unique structural motif. While its specific mechanism of action is not extensively documented in publicly available literature, its structure suggests several plausible biological targets.

This guide is structured not as a definitive statement of a known mechanism, but as a strategic roadmap for the research scientist. It outlines the logical progression of inquiry, from initial broad-spectrum screening to detailed mechanistic studies, that would be employed to characterize a novel piperazine derivative like this compound. We will proceed from the foundational principles of the piperazine pharmacophore to a systematic experimental cascade designed to unveil its precise molecular interactions and cellular consequences.

Part 1: Theoretical Framework and Target Prioritization

Based on the vast body of research on piperazine derivatives, we can hypothesize several primary target classes for this compound. The presence of two basic nitrogen atoms makes it a likely candidate to interact with neurotransmitter receptors and transporters, which often feature anionic amino acid residues in their binding pockets.

Hypothesized Target Classes:

-

Neurotransmitter Receptors: The piperazine ring is a common feature in ligands for serotonin (5-HT), dopamine (D), and histamine (H) receptors.[5][6][7] The specific substitution pattern on the nitrogen atoms dictates the affinity and selectivity for different receptor subtypes.

-

Ion Channels: Certain piperazine derivatives have been shown to modulate the activity of ion channels, including calcium (Ca2+), potassium (K+), and chloride (Cl-) channels, often leading to effects on cellular excitability.[8]

-

Enzyme Inhibition: The piperazine scaffold can be incorporated into molecules that inhibit various enzymes. Examples include tyrosinase and urease.[9][10]

-

Intracellular Signaling Kinases: Some complex piperazine derivatives have been found to inhibit protein kinases, such as those in the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[3][11]

Given the relatively simple structure of this compound, initial investigations should focus on the most common targets for this class: neurotransmitter receptors and ion channels.

Part 2: A Systematic Experimental Workflow for Mechanism of Action Elucidation

The following workflow provides a tiered approach to systematically investigate the mechanism of action, starting with broad screening and progressively narrowing the focus to specific molecular targets and pathways.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial step is to understand the general biological effects of the compound and to identify its primary binding sites.

Experimental Protocol 1: Receptor Binding Profiling

A broad radioligand binding assay panel is the most efficient method to identify potential receptor targets. A typical panel would include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Execution: Submit the compound to a commercial or in-house receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of dozens of targets.

-

Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.

Causality and Interpretation: A "hit" in this screen provides a direct, albeit preliminary, indication of a binding site. For instance, high inhibition at the serotonin 5-HT2A receptor suggests the compound may be a 5-HT2A antagonist or agonist.

Experimental Protocol 2: Cell Viability and Cytotoxicity Assays

It is crucial to determine the compound's effect on cell health to distinguish targeted pharmacological effects from general toxicity. The MTT assay is a standard colorimetric method for this purpose.[1]

Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., a neuronal cell line if neuroactivity is suspected, or a standard line like HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[1]

Causality and Interpretation: A dose-dependent decrease in cell viability indicates cytotoxicity. The concentration at which 50% of cell growth is inhibited (GI50) can be calculated. If significant pharmacological activity is observed at concentrations well below the cytotoxic threshold, the effect is likely to be specific. A novel piperazine derivative has been shown to inhibit cancer cell proliferation with a GI50 in the range of 0.06-0.16 µM.[3]

Tier 2: Validation and Functional Characterization

Once potential targets are identified from Tier 1 screening, the next step is to validate these interactions and determine the functional consequence (e.g., agonist, antagonist, inverse agonist).

Experimental Protocol 3: Dose-Response Affinity Determination

For the "hits" identified in the receptor binding screen, full dose-response curves must be generated to determine the binding affinity (Ki).

Methodology:

-

Assay Setup: The assay is similar to the initial screen, but instead of a single concentration, a range of concentrations of this compound are used to compete with a fixed concentration of a specific radioligand.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

| Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | 150 | 75 |

| Serotonin 5-HT2A | [3H]Ketanserin | 80 | 40 |

| Histamine H1 | [3H]Mepyramine | 500 | 250 |

Experimental Protocol 4: Functional Assays (e.g., Calcium Flux, cAMP)

Functional assays are essential to determine whether the compound activates or inhibits the receptor.

Methodology (for a Gq-coupled receptor like 5-HT2A):

-

Cell Line: Use a cell line stably expressing the receptor of interest (e.g., HEK293-5HT2A).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add this compound (to test for agonist activity) or a known agonist in the presence of varying concentrations of the compound (to test for antagonist activity).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Causality and Interpretation: An increase in intracellular calcium upon addition of the compound indicates agonist activity. A rightward shift in the dose-response curve of a known agonist in the presence of the compound indicates competitive antagonism.

Tier 3: Signaling Pathway Analysis

Once the primary molecular target and its functional effect are confirmed, the downstream signaling pathways can be investigated.

Logical Flow for Signaling Pathway Investigation

Caption: Experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway: 5-HT2A Receptor Antagonism

If this compound is identified as a 5-HT2A antagonist, it would block the canonical Gq-coupled signaling pathway initiated by serotonin.

Caption: Hypothesized 5-HT2A receptor antagonist signaling pathway.

Part 3: Broader Pharmacological Context and Future Directions

The piperazine scaffold is known for its "promiscuity," often interacting with multiple targets. This is not necessarily a negative trait, as polypharmacology can be beneficial for complex diseases like psychiatric disorders.[5] It is therefore essential to consider the full profile of the compound. For instance, a compound with primary antagonist activity at 5-HT2A receptors and secondary antagonist activity at D2 receptors could be a candidate for an atypical antipsychotic.

Future studies should progress to in vivo models to assess the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its ultimate physiological effects. For example, if anxiolytic activity is suspected based on receptor binding profiles, behavioral models like the elevated plus maze would be a logical next step.[12]

Conclusion

Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and experimental validation. By leveraging our knowledge of the piperazine pharmacophore, we can design a targeted yet comprehensive research plan. This guide provides a robust framework for such an investigation, progressing from broad screening to specific pathway analysis. The ultimate goal is to build a complete pharmacological profile that can inform its potential therapeutic applications and guide future drug development efforts.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Efficacy Testing of Piperazine Derivatives.

- Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.

- ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.

- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.

- Wikipedia. (n.d.). Piperazine.

- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.

- PubMed. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.

- Patsnap Synapse. (2024). What is the mechanism of Piperazine?.

- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- PubMed. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.

- PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.

- PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubMed. (n.d.). Effects of piperazine derivatives on the activity of frog skeletal muscle fibers.

- PubMed. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.

- PubMed. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- PubMed. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor.

- PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of piperazine derivatives on the activity of frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Diethylaminoethyl)piperazine as a Versatile Building Block in Synthetic Chemistry

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including high aqueous solubility and the ability to modulate the pKa of a molecule, make it a valuable component in drug design.[2][3][4] This guide focuses on 1-(2-Diethylaminoethyl)piperazine, a readily accessible and highly versatile derivative. We will explore its fundamental properties, core reactivity, and strategic application in synthesis, particularly within the context of drug development. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale for its effective utilization.

Core Characteristics of this compound

This compound, CAS No. 4038-92-0, is a trifunctional molecule possessing a secondary amine within the piperazine ring, a tertiary amine in the diethylaminoethyl side chain, and a flexible ethyl linker. This distinct architecture is the source of its utility as a synthetic building block. The secondary amine (pKa ~9.8) is the primary site of reactivity for derivatization, while the more basic tertiary amine (pKa ~10.5) and the overall polar structure contribute significantly to the aqueous solubility of its downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4038-92-0 | [5][6] |

| Molecular Formula | C₁₀H₂₃N₃ | [5][7] |

| Molecular Weight | 185.31 g/mol | [5] |

| Boiling Point | 245.3°C at 760 mmHg | [5][7] |

| Density | 0.906 g/cm³ | [5][7] |

| Flash Point | 93.4°C | [5] |

| Appearance | Colorless to pale yellow oil | [6] |

| IUPAC Name | N,N-diethyl-2-(piperazin-1-yl)ethanamine | [5] |

Synthesis of this compound

The industrial synthesis of piperazine itself can be achieved through various routes, including the reaction of ethanolamine or 1,2-dichloroethane with ammonia.[8] Substituted piperazines like the title compound are typically prepared via N-alkylation of the parent piperazine ring. The most direct and common approach involves the mono-alkylation of piperazine with a suitable electrophile, such as 2-(diethylamino)ethyl chloride.

Achieving mono-alkylation selectivity is the primary challenge, as the initial product is still nucleophilic and can react further to form a dialkylated byproduct. This is typically controlled by using a large excess of the starting piperazine or by using piperazine salts, which can provide excellent yields of the mono-alkylated product.

Caption: General synthetic workflow for this compound.

Reactivity and Key Synthetic Transformations

The synthetic value of this compound is centered on the nucleophilicity of its secondary amine. This site serves as a handle for covalently linking the entire moiety to a wide range of molecular scaffolds. The two most prevalent and robust transformations are direct N-alkylation and reductive amination.

Direct N-Alkylation with Halides

This method involves a standard nucleophilic substitution (SN2) reaction where the secondary amine displaces a halide or other suitable leaving group from an electrophilic carbon center. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt intermediate but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate is a common and effective choice.

This protocol is a generalized procedure adapted from standard methodologies for N-alkylation of piperazine derivatives.[9][10][11]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substrate containing a suitable leaving group (e.g., an alkyl bromide) (1.0 eq).

-

Solvent and Base: Dissolve the substrate in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Nucleophile Addition: Add this compound (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-90°C). The optimal temperature depends on the reactivity of the alkyl halide.[10]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

N-Alkylation via Reductive Amination

Reductive amination offers a complementary strategy for forming C-N bonds, particularly when the desired substituent is derived from an aldehyde or ketone. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions.

This protocol is a generalized procedure adapted from standard methodologies for the reductive amination of secondary amines.[9][10]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step if required.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[10]

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final N-alkylated product.

Caption: Key reaction pathways for derivatizing this compound.

Case Study: Application in the Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenoceptor antagonist used clinically for the treatment of benign prostatic hyperplasia.[12] Structurally, it is an arylpiperazine derivative. The synthesis of Naftopidil and its numerous analogues for structure-activity relationship (SAR) studies provides an excellent example of the strategic use of piperazine building blocks.[13][14][15] While Naftopidil itself contains a different N1-substituent, this compound can be used to generate novel analogues for screening and lead optimization.

The core synthetic step involves coupling the piperazine nitrogen to an activated aromatic or heteroaromatic system. For Naftopidil, this is a naphthalene ring. This is often achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Synthetic scheme for a Naftopidil analogue via palladium-catalyzed coupling.

In this context, the this compound moiety serves multiple critical functions in the final molecule:

-

Pharmacophore Element: The piperazine ring is a well-established pharmacophore for α1-adrenoceptors and other CNS targets.[11]

-

Solubility Enhancement: The dual-amine structure significantly increases the aqueous solubility of the otherwise lipophilic naphthalene core, which is crucial for oral bioavailability.[3]

-